2-Bromo-4-isopropylanisole 2-Bromo-4-isopropylanisole
Brand Name: Vulcanchem
CAS No.: 32229-19-9
VCID: VC7880755
InChI: InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3
SMILES: CC(C)C1=CC(=C(C=C1)OC)Br
Molecular Formula: C10H13BrO
Molecular Weight: 229.11 g/mol

2-Bromo-4-isopropylanisole

CAS No.: 32229-19-9

Cat. No.: VC7880755

Molecular Formula: C10H13BrO

Molecular Weight: 229.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-isopropylanisole - 32229-19-9

Specification

CAS No. 32229-19-9
Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
IUPAC Name 2-bromo-1-methoxy-4-propan-2-ylbenzene
Standard InChI InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3
Standard InChI Key LGEUHIWKMYPPSN-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)OC)Br
Canonical SMILES CC(C)C1=CC(=C(C=C1)OC)Br

Introduction

Chemical Identification and Structural Properties

2-Bromo-4-isopropylanisole is systematically named 2-bromo-4-isopropyl-1-methoxybenzene, reflecting its substitution pattern on the benzene ring. Key identifiers include:

PropertyValue
CAS Registry Number32229-19-9
Molecular FormulaC10H13BrO\text{C}_{10}\text{H}_{13}\text{BrO}
Molecular Weight229.11 g/mol
IUPAC Name2-bromo-4-isopropyl-1-methoxybenzene
InChI Code1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3
InChI KeyLGEUHIWKMYPPSN-UHFFFAOYSA-N
Physical FormLiquid
Purity≥95%

The methoxy group at the 1-position and the bromine at the 2-position create distinct electronic effects, directing further substitutions in synthetic pathways .

Synthesis Methods and Reaction Mechanisms

The primary synthesis route involves electrophilic aromatic bromination of 4-isopropylanisole. This reaction typically employs brominating agents like bromine (Br2\text{Br}_2) or N \text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3). A patent describing a related compound, 2-bromo-4-chloro-1-isopropylbenzene, highlights optimized conditions using sodium bromide and sulfuric acid under controlled heating (60–80°C), achieving yields >85% . While this method targets a chloro-bromo derivative, analogous protocols apply to 2-bromo-4-isopropylanisole by substituting chlorination with methoxylation steps .

Key synthetic considerations:

  • Regioselectivity: The isopropyl group acts as an ortho/para-directing group, favoring bromination at the 2-position relative to the methoxy group.

  • Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing ionic intermediates.

  • Workup: Post-reaction purification involves fractional distillation or column chromatography to isolate the product .

Chemical Reactivity and Functional Transformations

The bromine atom in 2-bromo-4-isopropylanisole serves as a leaving group, enabling nucleophilic substitutions and metal-catalyzed cross-couplings. Notable reactions include:

Suzuki-Miyaura Coupling

In the presence of palladium catalysts, the bromo group undergoes cross-coupling with aryl boronic acids to form biaryl structures. For example:
Ar-B(OH)2+C10H13BrOPd(PPh3)4Ar-C10H13O+B(OH)3\text{Ar-B(OH)}_2 + \text{C}_{10}\text{H}_{13}\text{BrO} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_{10}\text{H}_{13}\text{O} + \text{B(OH)}_3
This reaction is pivotal in synthesizing drug candidates with extended aromatic systems .

Nucleophilic Aromatic Substitution

Electron-rich nucleophiles (e.g., amines, alkoxides) displace the bromine atom under basic conditions. The methoxy group deactivates the ring, requiring elevated temperatures (80–120°C) for efficient substitution .

Industrial Applications and Pharmacological Relevance

2-Bromo-4-isopropylanisole is predominantly used as a building block in:

  • Pharmaceuticals: Intermediate for antihypertensive agents and kinase inhibitors. Halogenated aromatics enhance binding affinity to biological targets .

  • Agrochemicals: Precursor to herbicides and fungicides, leveraging its stability under environmental conditions.

  • Materials Science: Modifies liquid crystals and polymers due to its mesogenic properties .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

Recommended precautions:

  • Use personal protective equipment (PPE) including nitrile gloves and goggles.

  • Work in a fume hood to avoid inhalation.

  • Store in a cool, dry place away from oxidizing agents .

SupplierPurityQuantityPrice (USD)
Matrix Scientific95%1 g$432
Matrix Scientific95%5 g$990
AOBChem95%500 mg$216

Major suppliers include AAB-PHARMA LIMITED (China) and Zhuhai Aobokai Biomedical Technology Co., Ltd., which offer bulk quantities for industrial applications .

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